N-(3-Chlorobenzyl)-2-methyl-2-propanamine

Lipophilicity Partition coefficient Drug-like properties

N-(3-Chlorobenzyl)-2-methyl-2-propanamine (CAS 893577-81-6), also designated tert-butyl[(3-chlorophenyl)methyl]amine, is a substituted benzylamine derivative with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol. The compound features a secondary amine with a tert-butyl group and a meta-chlorophenyl substituent, a structural arrangement that confers distinct physicochemical properties including a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 12 Ų.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 893577-81-6
Cat. No. B180991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorobenzyl)-2-methyl-2-propanamine
CAS893577-81-6
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=CC(=CC=C1)Cl
InChIInChI=1S/C11H16ClN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
InChIKeyCGDOIYYAZQBJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorobenzyl)-2-methyl-2-propanamine (CAS 893577-81-6): Chemical Identity and Baseline Specifications for Procurement


N-(3-Chlorobenzyl)-2-methyl-2-propanamine (CAS 893577-81-6), also designated tert-butyl[(3-chlorophenyl)methyl]amine, is a substituted benzylamine derivative with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol [1]. The compound features a secondary amine with a tert-butyl group and a meta-chlorophenyl substituent, a structural arrangement that confers distinct physicochemical properties including a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 12 Ų [1]. It is typically supplied as a colorless to slightly yellow liquid, soluble in common organic solvents such as ether and alcohol, and is stable under ambient storage conditions .

N-(3-Chlorobenzyl)-2-methyl-2-propanamine (CAS 893577-81-6): Why Positional Isomers and Heteroatom Analogs Cannot Be Interchanged


Despite sharing the same core tert-butylbenzylamine scaffold, even minor modifications to the aromatic ring—such as shifting the chloro substituent from the meta to ortho or para position, or replacing it with fluoro or methoxy groups—produce quantifiable differences in lipophilicity, boiling point, flash point, and electronic character that directly impact synthetic utility, purification behavior, and ultimate compound performance in target applications . These deviations are not merely academic; they translate into altered solubility profiles, divergent reactivity in electrophilic aromatic substitution, and non-interchangeable intermediate suitability in multi-step syntheses, thereby precluding generic substitution without experimental validation [1].

N-(3-Chlorobenzyl)-2-methyl-2-propanamine (CAS 893577-81-6): Head-to-Head Physicochemical and Utility Data vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3-Chloro vs. 4-Fluoro and 3-Methoxy Analogs

The 3-chloro analog exhibits a LogP of 3.34, which is 0.54 log units higher (more lipophilic) than the 4-fluoro derivative (LogP = 2.80) and 0.68 log units higher than the 3-methoxy derivative (LogP = 2.66) . This difference translates to an approximately 3.5-fold higher predicted partition coefficient between octanol and water relative to the 4-fluoro compound, influencing membrane permeability and organic solvent solubility in a quantifiable manner [1].

Lipophilicity Partition coefficient Drug-like properties

Boiling Point and Thermal Stability: 3-Chloro Isomer vs. 4-Fluoro Analog

The boiling point of N-(3-Chlorobenzyl)-2-methyl-2-propanamine is 252.6±15.0 °C at 760 mmHg, which is approximately 27 °C higher than that of the 4-fluoro analog (225.9±15.0 °C) . Similarly, its flash point of 106.6±20.4 °C is roughly 16 °C higher than the 90.4±20.4 °C of the fluoro derivative . These differences reflect stronger intermolecular interactions imparted by the chloro substituent versus the fluoro group.

Thermal stability Distillation Reaction conditions

Synthetic Intermediate Utility: Chlorine as a Handle for Further Derivatization

The presence of the chlorine atom at the meta position provides a versatile synthetic handle for subsequent transformations—including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings—that are not available in the dehalogenated or methoxy-substituted analogs . While the 2- and 4-chloro isomers also possess this handle, the meta-chloro derivative offers distinct electronic and steric characteristics: Hammett σₘ = 0.37 for meta-Cl (σₚ = 0.23), indicating a stronger electron-withdrawing inductive effect that can accelerate nucleophilic aromatic substitution relative to the para isomer [1].

Organic synthesis Cross-coupling Nucleophilic substitution

Structural Confirmation and Identity Verification: InChIKey Uniqueness

The InChIKey for N-(3-Chlorobenzyl)-2-methyl-2-propanamine is CGDOIYYAZQBJSM-UHFFFAOYSA-N, a globally unique identifier that distinguishes it from all other benzylamine analogs [1]. For instance, the 4-chloro positional isomer (CAS 46234-01-9) possesses a distinct InChIKey, ensuring unambiguous identification in analytical workflows and electronic compound registration systems .

Identity verification Analytical chemistry Quality control

N-(3-Chlorobenzyl)-2-methyl-2-propanamine (CAS 893577-81-6): Evidence-Based Application Scenarios for Scientific Selection


Lipophilicity-Driven Separation and Extraction Optimization

When designing liquid-liquid extraction or reverse-phase chromatographic purification protocols, the 3-chloro compound's higher LogP (3.34) compared to the 4-fluoro (2.80) and 3-methoxy (2.66) analogs predicts improved retention and partitioning behavior, enabling higher recovery yields in organic solvent-based workups .

High-Temperature Reaction Processes Requiring Lower Volatility

For reactions requiring sustained heating (e.g., amide couplings, alkylations), the 3-chloro isomer's elevated boiling point (252.6 °C) and flash point (106.6 °C) provide a wider operational safety margin relative to the 4-fluoro analog (boiling point 225.9 °C, flash point 90.4 °C), reducing the risk of evaporative loss and fire hazard under standard laboratory conditions .

Building Block for Cross-Coupling and Nucleophilic Aromatic Substitution

The meta-chloro substituent serves as a robust handle for Pd-catalyzed cross-couplings and other metal-mediated transformations, allowing the compound to function as a versatile intermediate in medicinal chemistry campaigns. The stronger electron-withdrawing effect (σₘ = 0.37 vs. σₚ = 0.23) can accelerate certain nucleophilic aromatic substitution reactions relative to the para isomer, offering a kinetic advantage in specific synthetic sequences [1].

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